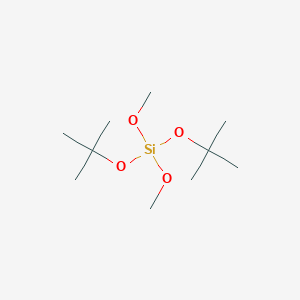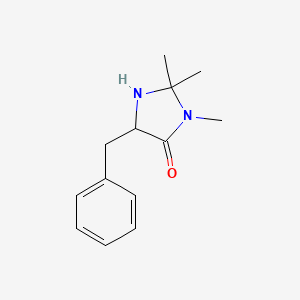
4-Benzyl-1,2,2-trimethylimidazolidine-5-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a related compound, has been developed using a thionation reaction of 5-benzyl-2,2,3-trimethylimidazolidin-4-one with P2S5/Al2O3 in toluene, yielding the product with high efficiency under mild conditions. This method could potentially be adapted for the synthesis of “4-Benzyl-1,2,2-trimethylimidazolidine-5-one” by avoiding the thionation step.Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic techniques . For instance, the X-ray crystal structures of several 5-benzyl-3-methylimidazolidin-4-one derivatives have been reported, providing insights into their solid-phase structures .Chemical Reactions Analysis
The reactivity of imidazolidinone derivatives can be inferred from studies on similar compounds . For example, the coupling of benzimidazolo [2′, 1′:2, 3]thiazolidin-4-one with benzenediazonium chlorides has been shown to yield arylazo derivatives, indicating the potential for these compounds to participate in azo coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
4-Benzyl-1,2,2-trimethylimidazolidine-5-one and its derivatives are primarily used in the synthesis of various pharmacologically active compounds. For instance, Liang Xian-rui (2009) developed an efficient method for synthesizing 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a close relative of this compound, which could potentially be used in pharmaceutical preparations (Liang Xian-rui, 2009). Additionally, compounds derived from this compound have been evaluated for their angiotensin II receptor antagonistic activities, suggesting their potential use in treating cardiovascular diseases (Y. Kohara et al., 1996).
Chiral Auxiliary in Asymmetric Synthesis
This compound also serves as an effective chiral auxiliary in asymmetric synthesis. Solodin et al. (1990) found that the α-oxo amide derived from phenylglyoxylic acid, when combined with this compound, yielded high diastereoselectivity in its reduction (I. Solodin et al., 1990).
Corrosion Inhibition
In industrial applications, derivatives of this compound have been investigated for their corrosion inhibition performance. M. Yadav et al. (2013) studied benzimidazole derivatives, closely related to this compound, for their effectiveness in preventing mild steel corrosion in acidic conditions (M. Yadav et al., 2013).
Cancer Research
In cancer research, derivatives of this compound have been used in the development of potential anticancer agents. S. Cai et al. (2006) utilized a chemical genetics approach to identify small molecules, including derivatives of this compound, with apoptosis-inducing activities, showing potential for cancer treatment (S. Cai et al., 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, the binding interactions between derivatives of this compound and other compounds have been explored. A. Reichert et al. (2001) reported on the non-covalent complexes formed between 3-aryl-1,2,4-oxadiazol-5-ones, a class of compounds structurally related to this compound, and an imidazoline base (A. Reichert et al., 2001).
Mecanismo De Acción
Target of Action
It is known that this compound is used in highly enantioselective organocatalytic diels-alder reactions and 1,3-dipolar additions .
Mode of Action
It is known to be involved in organocatalytic diels-alder reactions and 1,3-dipolar additions . These reactions involve the formation of cyclic compounds, which can have various biological activities.
Propiedades
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYWOJLWBDSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



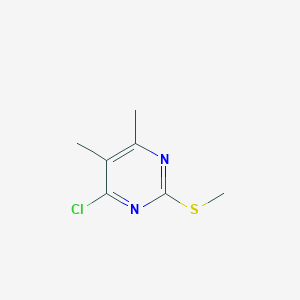
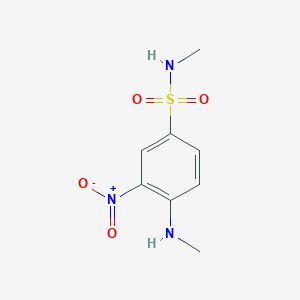
![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150171.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
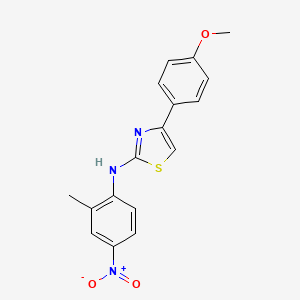
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)

